molecular formula C22H28N2O5 B2619718 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 924101-33-7

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2619718
CAS No.: 924101-33-7
M. Wt: 400.475
InChI Key: PGWBJFDULZBDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,5-dimethoxybenzoic acid with 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the morpholine and methoxyphenyl groups, leading to different chemical properties and applications.

    N-(2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl)benzamide: Similar structure but without the 3,5-dimethoxy substitution on the benzamide ring.

Uniqueness

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of both methoxy groups and a morpholine ring, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-18-6-4-16(5-7-18)21(24-8-10-29-11-9-24)15-23-22(25)17-12-19(27-2)14-20(13-17)28-3/h4-7,12-14,21H,8-11,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWBJFDULZBDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.